molecular formula C8H3F5O2 B8064454 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde

Cat. No.: B8064454
M. Wt: 226.10 g/mol
InChI Key: XWNWPQWODQFLBG-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H3F5O2. It is a fluorinated benzaldehyde derivative, characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzaldehyde core. One common method includes the reaction of 2,3-difluorobenzaldehyde with trifluoromethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological processes and the exertion of desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzaldehyde
  • 2,3,5,6-Tetrafluorobenzaldehyde
  • 2-(Trifluoromethyl)benzaldehyde

Uniqueness

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde is unique due to the combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and specificity .

Properties

IUPAC Name

2,3-difluoro-6-(trifluoromethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-1-2-6(15-8(11,12)13)4(3-14)7(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNWPQWODQFLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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